2-Aminomethyl-6-fluoro-4-iodopyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6FIN2 |
|---|---|
Molecular Weight |
252.03 g/mol |
IUPAC Name |
(6-fluoro-4-iodopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6FIN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H,3,9H2 |
InChI Key |
BWOJBERMUJPWAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)F)I |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Strategies for 2-Aminomethyl-6-fluoro-4-iodopyridine and Structurally Related Pyridines
The preparation of polysubstituted pyridines involves a variety of sophisticated chemical reactions. The choice of a particular synthetic route depends on the desired substitution pattern and the reactivity of the pyridine (B92270) core, which is influenced by the electronic properties of its substituents.
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. wikipedia.org The inherent electron deficiency of the pyridine ring makes it susceptible to attack by nucleophiles, especially at the 2- and 4-positions. This reactivity is further enhanced by the presence of electron-withdrawing groups. wikipedia.org
The introduction of a fluorine atom into a pyridine ring can be accomplished through a halogen exchange (Halex) reaction. This process typically involves the displacement of a chlorine or bromine atom with a fluoride (B91410) ion. google.comgoogle.com While potassium fluoride is a common reagent for this transformation, sodium fluoride (NaF) can also be utilized, often requiring more forcing conditions such as higher temperatures and the use of polar aprotic solvents. The presence of activating groups on the pyridine ring can facilitate this exchange. For instance, the synthesis of 2-amino-4-fluoropyridine (B1287999) has been approached using various fluorinating agents, including sodium fluoride, in multi-step sequences starting from readily available pyridine carboxylic acids. google.com
Table 1: Comparison of Fluorinating Agents in Halogen Exchange Reactions
| Fluorinating Agent | Typical Reaction Conditions | Reactivity |
|---|---|---|
| Potassium Fluoride (KF) | High temperatures, polar aprotic solvents (e.g., sulfolane) | High |
| Sodium Fluoride (NaF) | Higher temperatures than KF, polar aprotic solvents | Moderate |
The installation of an amino group onto a pyridine ring via SNAr is a well-established transformation. researchgate.net This is typically achieved by reacting a halopyridine with an amine. The reactivity of halopyridines towards nucleophilic substitution is significantly influenced by the nature of the halogen, with fluoro-substituted pyridines being more reactive than their chloro counterparts. nih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than the corresponding reaction with 2-chloropyridine. nih.gov In the context of synthesizing this compound, a precursor with a leaving group at the 2-position could be reacted with a suitable aminomethyl source. The fluorine atom at the 6-position would activate the ring towards this substitution.
Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of highly substituted heteroaromatic compounds, offering excellent control and functional group tolerance.
Palladium-catalyzed amination, or Buchwald-Hartwig amination, provides a powerful method for the formation of C-N bonds. This reaction can be employed to couple amines with aryl or heteroaryl halides. nih.gov In a potential synthesis of this compound, a 2-chloro or 2-bromo precursor could be coupled with an aminomethyl equivalent using a palladium catalyst and a suitable phosphine (B1218219) ligand. The development of new ligands has even enabled the use of aqueous ammonia (B1221849) as the nitrogen source in these reactions. nih.gov The selective amination at a specific position on a polyhalogenated pyridine can be challenging but is often achievable under carefully controlled conditions. researchgate.net
Table 2: Key Components in Palladium-Catalyzed Amination
| Component | Role | Examples |
|---|---|---|
| Palladium Precatalyst | Active catalyst source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes and activates the catalyst | Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos) |
| Base | Activates the amine and neutralizes the acid byproduct | NaOtBu, K₂CO₃, Cs₂CO₃ |
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. nih.gov This reaction is widely used for the functionalization of pyridine rings. northwestern.edu In a synthetic strategy for a complex molecule like this compound, a Suzuki coupling could be used to introduce a substituent at a specific position on the pyridine ring. For instance, a dihalopyridine could undergo a selective Suzuki coupling at one position, leaving the other halogen for a subsequent transformation. The reaction tolerates a wide variety of functional groups, making it a valuable tool in multi-step syntheses. nih.govacs.org However, the preparation and stability of pyridine-derived boronic acids can sometimes be challenging. sigmaaldrich.com
Transition-Metal-Catalyzed Cross-Coupling Reactions
C-H Functionalization Approaches utilizing Directing Groups
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, minimizing the need for pre-functionalized starting materials. rsc.org In the context of pyridine chemistry, the inherent electronic properties often hinder certain transformations, making directing group strategies essential for achieving desired regioselectivity. nih.govnih.gov
The pyridine moiety itself can act as a core structure in various drugs and materials. nih.gov Directing groups are chemical moieties that are temporarily installed on a molecule to direct a metal catalyst to a specific C-H bond, thereby enabling its selective functionalization. For pyridine derivatives, a variety of directing groups can be employed to guide functionalization to the ortho-, meta-, or para-positions relative to the directing group's placement. For instance, the development of methods for meta-selective C-H functionalization is particularly challenging but highly valuable. nih.govresearchgate.net Strategies to achieve this include the use of specific directing groups that position a transition metal catalyst at the meta-position of the pyridine ring. researchgate.net
While pyridines and pyrimidines can themselves act as effective directing groups in C-H activation, their own functionalization can be challenging. researchgate.net Research has focused on developing new catalyst systems, such as those based on rhodium(III), to facilitate the synthesis of substituted pyridines from simpler precursors like α,β-unsaturated oximes and alkynes. nih.govnih.gov These methods provide access to highly substituted pyridine derivatives through a sequence of C-H activation, electrocyclization, and aromatization. nih.gov
Halogen Dance Reactions and Regioselective Functionalization of Pyridines
The halogen dance reaction is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. eurekaselect.comingentaconnect.com This reaction serves as a powerful tool for the synthesis of substituted heteroaromatics that are not easily accessible through other methods. eurekaselect.comclockss.orgrsc.org In pyridine systems, the halogen dance typically involves a 1,2-shift of a bromine or iodine atom, providing a route to 1,3-disubstituted and 1,2,3-trisubstituted pyridines. clockss.orgresearchgate.net
This methodology allows for the introduction of functional groups at positions that are different from the initial halogen position, thereby expanding the synthetic utility of halogenated pyridines. clockss.org The reaction is influenced by the nature of the base, the solvent, and the substituents on the pyridine ring. The presence of a directing metalating group (DMG) can significantly influence the outcome of the reaction. clockss.orgresearchgate.net For example, the lithiation of a halopyridine can induce the migration of the halogen, and subsequent quenching with an electrophile introduces a new substituent at a different position. clockss.org
The regioselective functionalization of quinolines, which share structural similarities with pyridines, has also been extensively studied, with methods developed for selective iodination at various positions. scispace.comrsc.orgmdpi.com These studies provide valuable insights into the factors controlling regioselectivity in the functionalization of nitrogen-containing heterocycles.
Lithiation and Electrophilic Quenching Strategies for Polysubstituted Pyridines
Directed ortho-lithiation is a cornerstone of pyridine functionalization, allowing for the regioselective introduction of a wide range of substituents. researchgate.netclockss.org This method involves the deprotonation of a pyridine ring at a position ortho to a directing metalating group (DMG) by a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to form a lithiated intermediate. researchgate.netclockss.org This intermediate can then be trapped with various electrophiles to yield polysubstituted pyridines. researchgate.netrsc.org
The choice of the lithium reagent and reaction conditions is crucial to avoid side reactions, such as addition to the C=N bond of the pyridine ring. clockss.org Hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used to prevent such additions. clockss.org The regioselectivity of lithiation can be precisely controlled by the directing group. For instance, an oxetane (B1205548) unit on a pyridine ring can direct lithiation to the 4-position. rsc.org Similarly, 2-substituted pyridines are typically lithiated at the 3-position. clockss.org There are also methods for direct, regiospecific 2-lithiation of pyridines. acs.org
The resulting organolithium species are highly reactive and can be quenched with a diverse array of electrophiles, including aldehydes, ketones, esters, and alkyl halides, to introduce new functional groups. researchgate.netnih.gov This strategy has been successfully applied to the synthesis of various substituted alkoxypyridines. arkat-usa.org
| Pyridine Derivative | Directing Group | Lithiation Position | Lithium Reagent | Electrophile (E+) | Product | Reference |
|---|---|---|---|---|---|---|
| 3-(Oxetan-3-yl)pyridine | 3-Oxetane | 4 | n-BuLi | Various | 4-Substituted-3-(oxetan-3-yl)pyridine | rsc.org |
| 3-Chloropyridine | 3-Chloro | 4 | LDA | Various | 3-Chloro-4-substituted-pyridine | researchgate.net |
| 4-Methoxypyridine | 4-Methoxy | 3 | Mesityllithium | Various | 3-Substituted-4-methoxypyridine | arkat-usa.org |
| 2-Chloropyridine | 2-Chloro | 6 | BuLi-LiDMAE | D2O | 2-Chloro-6-deutero-pyridine | nih.gov |
Aminomethyl Group Introduction and Transformation
The aminomethyl group is a key functional moiety in many biologically active compounds. wikipedia.org Its introduction onto a pyridine ring can be achieved through various synthetic routes. One common method involves the reduction of a cyanopyridine or the reductive amination of a pyridinecarboxaldehyde. digitellinc.com However, classical methods like the Vilsemeir-Haak formylation followed by reductive amination are often not applicable to electron-deficient pyridines. digitellinc.com
More direct approaches have been developed. For instance, a general strategy for accessing 3-aminomethyl pyridines has been reported, which is suitable for late-stage functionalization. digitellinc.com The introduction of an amino group at the C2 position of a pyridine ring can be challenging due to the electron-deficient nature of the ring. galchimia.com Novel reagents have been developed that can selectively introduce a protected amino group at the 2-position. galchimia.com
Once introduced, the aminomethyl group can undergo further transformations. For example, 2-(aminomethyl)pyridines can be used as precursors for the synthesis of fused heterocyclic systems like imidazo[1,5-a]pyridines through cyclocondensation reactions with various electrophiles. beilstein-journals.org The primary amine of the aminomethyl group can also be converted to other functional groups through standard organic transformations, providing access to a diverse range of derivatives. organic-chemistry.orgsolubilityofthings.com
Radiosynthesis Approaches for Fluorinated Pyridine Derivatives
Fluorine-18 (B77423) (¹⁸F) labeled pyridine derivatives are important radiotracers for positron emission tomography (PET) imaging. acs.orgnih.gov The radiosynthesis of these compounds often involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. acs.org The efficiency and regioselectivity of the radiofluorination reaction are critical for producing high-quality radiotracers.
Several strategies have been developed for the radiosynthesis of fluorinated pyridines. One approach involves the use of pyridinyl iodonium (B1229267) salts as precursors for radiofluorination. The presence of a radical scavenger like TEMPO has been shown to enhance the efficiency of this reaction. Another method utilizes 2-pyridyltrialkylammonium salts, prepared from pyridine N-oxides, as precursors for [¹⁸F]fluorination. acs.org This method has been applied to the synthesis of 2-[¹⁸F]fluoropyridine derivatives. acs.org
The synthesis of meta-substituted [¹⁸F]fluoropyridines is particularly challenging. A novel approach involves the direct radiofluorination of pyridine N-oxides to produce meta-fluorinated products. rsc.org This method has been successfully applied to the synthesis of [¹⁸F]3-fluoro-4-aminopyridine. rsc.org The development of new prosthetic groups, such as acetylene-bearing 2-[¹⁸F]fluoropyridines, has also expanded the scope of ¹⁸F-labeling for complex biomolecules. nih.govresearchgate.net
| Precursor | Method | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pyridinyl iodonium salts | TEMPO-mediated radiofluorination | [¹⁸F]F⁻/K₂.₂.₂, TEMPO, K₂CO₃ | 3/5-[¹⁸F]Fluoropyridines | |
| 2-Pyridyltrialkylammonium salts | Nucleophilic substitution | [¹⁸F]F⁻, high temperature | 2-[¹⁸F]Fluoropyridines | acs.org |
| Pyridine N-oxides | Direct radiofluorination | [¹⁸F]F⁻ | meta-[¹⁸F]Fluoropyridines | rsc.org |
| 2-Trimethylammoniumpyridinyl precursors | Nucleophilic heteroaromatic fluorination | [¹⁸F]F⁻ | Acetylene-bearing 2-[¹⁸F]fluoropyridines | nih.gov |
Comprehensive Reactivity Studies of this compound and Analogues
The reactivity of polysubstituted pyridines is governed by the interplay of the electronic and steric effects of the various substituents on the ring. Understanding this reactivity is crucial for the further functionalization and application of these compounds.
Regioselectivity in Nucleophilic Attack on the Pyridine Ring
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. In this compound, the fluorine and iodine atoms are strong electron-withdrawing groups that further activate the ring towards nucleophilic aromatic substitution (SNAr).
The regioselectivity of nucleophilic attack is determined by the positions of the activating groups and the stability of the resulting Meisenheimer-like intermediate. In general, nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing groups. For a 2-fluoro-4-iodopyridine (B1312466) system, nucleophilic attack could potentially occur at the 2-, 4-, or 6-positions. The fluorine atom at the 2-position is a good leaving group in SNAr reactions, and its high electronegativity accelerates the reaction rate compared to other halogens. nih.gov The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov
The iodine at the 4-position can also act as a leaving group. The relative reactivity of the C-F versus C-I bond towards nucleophilic displacement would depend on the specific nucleophile and reaction conditions. Furthermore, the presence of the aminomethyl group at the 2-position can influence the reactivity through both electronic and steric effects. The regioselective difunctionalization of pyridines via pyridyne intermediates is another pathway for introducing substituents at adjacent positions. nih.gov
Differential Reactivity of Halogen Substituents (Iodine vs. Fluorine)
The pyridine ring of this compound is substituted with two different halogens, iodine and fluorine, which exhibit pronounced differential reactivity. The carbon-iodine (C-I) bond at the 4-position is significantly more reactive than the carbon-fluorine (C-F) bond at the 6-position, particularly in metal-catalyzed cross-coupling reactions. This chemoselectivity is pivotal for the stepwise elaboration of the molecule.
The C-I bond's higher reactivity is attributed to its lower bond dissociation energy and greater polarizability compared to the strong C-F bond. Consequently, the iodine atom serves as an excellent leaving group in various palladium-catalyzed reactions, enabling selective functionalization at the C-4 position while preserving the fluorine substituent.
Key Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: The iodine atom is readily displaced in Suzuki-Miyaura reactions, allowing for the formation of a new carbon-carbon bond with a wide range of boronic acids and their derivatives. organic-chemistry.orgresearchgate.net This reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl groups at the 4-position.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C-4 of the pyridine ring and a terminal alkyne. wikipedia.orgorganic-chemistry.org The process is typically catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This method is instrumental in synthesizing alkynyl-substituted pyridines.
Buchwald-Hartwig Amination: The C-I bond is susceptible to palladium-catalyzed amination, enabling the introduction of various primary and secondary amines at the 4-position to form new carbon-nitrogen bonds. researchgate.netwikipedia.org This reaction has broad applications in the synthesis of complex amines. wikipedia.org
The robustness of the C-F bond under these conditions is a significant synthetic advantage. The fluorine atom can be retained throughout multiple synthetic steps and can be targeted for nucleophilic aromatic substitution (SNAr) under more forcing conditions if desired, providing an orthogonal handle for further molecular diversification.
Table 1: Chemoselective Cross-Coupling Reactions at the C-4 Position
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl/Vinyl) |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | C-N |
Transformations Involving the Aminomethyl Moiety
The 2-aminomethyl group is a primary amine that serves as a versatile nucleophilic handle for a variety of chemical modifications. fishersci.com These transformations are crucial for building molecular complexity and modulating the physicochemical properties of the resulting compounds.
Common Transformations:
N-Acylation: The primary amine can be readily acylated to form amides using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. youtube.comsemanticscholar.org Pyridine is often used as a solvent and base in these reactions. nih.gov
N-Alkylation and Reductive Amination: The amine can be alkylated with alkyl halides or can undergo reductive amination with aldehydes or ketones. wikipedia.orgsciencemadness.org Reductive amination is a widely used method for forming secondary and tertiary amines. wikipedia.org
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many pharmaceutical agents.
Urea and Thiourea Formation: The amine can react with isocyanates or isothiocyanates to form the corresponding ureas and thioureas.
These transformations allow for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.
Table 2: Common Reactions of the Aminomethyl Group
| Reaction Type | Reagent | Functional Group Formed |
|---|---|---|
| N-Acylation | Acyl chloride / Anhydride | Amide |
| Reductive Amination | Aldehyde / Ketone, Reducing Agent | Secondary / Tertiary Amine |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Urea Formation | Isocyanate | Urea |
Chemo- and Stereoselective Reaction Development
The development of reactions that proceed with high chemo- and stereoselectivity is a cornerstone of modern organic synthesis, particularly for the preparation of chiral molecules for pharmaceutical applications. mdpi.com While this compound itself is achiral, it serves as a valuable scaffold for the synthesis of chiral compounds. rsc.org
Chemoselectivity: The most significant aspect of chemoselectivity in the chemistry of this compound is the selective functionalization of the C-I bond in the presence of the C-F bond and the aminomethyl group. researchgate.net Further chemoselectivity can be achieved by protecting the aminomethyl group (e.g., as a Boc-carbamate) before performing cross-coupling reactions, and then deprotecting it for subsequent transformations.
Stereoselectivity: The synthesis of enantioenriched compounds from this scaffold can be approached in several ways:
Use of Chiral Reagents: The aminomethyl group can be reacted with chiral acids or other chiral reagents to form diastereomeric salts or amides, which may be separable by chromatography or crystallization.
Asymmetric Catalysis: The aminomethyl group or a derivative thereof can act as a directing group or ligand in asymmetric transformations. For instance, derivatives of 2-(aminomethyl)pyridine have been used in the synthesis of chiral ruthenium complexes that are highly active catalysts for asymmetric transfer hydrogenation of ketones. acs.org
Introduction of Chiral Centers: Stereoselective reactions can be employed to introduce new chiral centers into molecules derived from this scaffold. mdpi.com The development of catalytic and stereoselective methods for the synthesis of partially hydrogenated pyridines and pyridones is an active area of research. mdpi.comsemanticscholar.org
The strategic combination of chemoselective cross-coupling and stereoselective modifications of the aminomethyl group allows for the efficient construction of a diverse range of complex, and often chiral, molecules from this versatile building block.
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Advanced Structural Elucidation and Spectroscopic Analysis
X-ray Crystallography for Detailed Structural Analysis
Elucidation of Intermolecular Interactions in the Crystalline State
π-Stacking and C–H⋯π Interactions in Crystal Packing
While a specific crystal structure for 2-Aminomethyl-6-fluoro-4-iodopyridine has not been reported in the surveyed literature, the likely intermolecular interactions that govern its crystal packing can be inferred from studies on related pyridine (B92270) derivatives. The planar, electron-deficient nature of the pyridine ring is conducive to forming significant non-covalent interactions, which are crucial in the assembly of the supramolecular architecture.
π-Stacking Interactions: The pyridine ring, substituted with both electron-withdrawing (fluoro, iodo) and electron-donating (aminomethyl) groups, possesses a distinct quadrupole moment that facilitates π-stacking interactions. In the solid state, it is anticipated that molecules would arrange in parallel or anti-parallel orientations to maximize electrostatic attraction. These interactions typically involve face-to-face or offset face-to-face stacking of the pyridine rings, with centroid-to-centroid distances characteristic of such associations (generally in the range of 3.3 to 3.8 Å). The stability of these stacked structures is a function of the geometry and the electronic nature of the substituents on the pyridine ring. researchgate.net
Identification of Supramolecular Synthons and Crystal Packing Motifs
Supramolecular synthons are robust, recognizable intermolecular interaction patterns that act as building blocks in crystal engineering. acs.org For this compound, several key synthons can be predicted based on its functional groups.
The primary amino group is a potent hydrogen bond donor, while the pyridine ring nitrogen is a hydrogen bond acceptor. This combination can lead to the formation of a robust N–H⋯N heterosynthon, a common motif in aminopyridine structures which often results in the formation of chains or more complex networks. Furthermore, the amino group can form N–H⋯N hydrogen bonds between two molecules, creating a centrosymmetric dimer characterized by an R²₂(8) graph-set notation, a frequently observed homosynthon in amino-substituted nitrogen heterocycles.
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis provides invaluable information regarding the molecular structure, bonding, and electronic environment of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Although a publicly available, fully assigned spectrum for this compound was not identified, the expected NMR signals can be predicted based on its molecular structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons.
Aromatic Protons: Two signals are expected in the aromatic region for the two non-equivalent protons on the pyridine ring (H-3 and H-5). Their chemical shifts would be influenced by the opposing electronic effects of the electron-withdrawing fluorine and iodine atoms and the electron-donating aminomethyl group.
Methylene (B1212753) Protons (-CH₂-): A singlet or a narrowly split multiplet corresponding to the two protons of the aminomethyl group would likely appear in the range of 3.5-4.5 ppm.
Amine Protons (-NH₂): A broad singlet for the two amine protons is expected, the chemical shift of which would be highly dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework.
Six distinct signals are predicted, corresponding to the five carbons of the pyridine ring and the one carbon of the aminomethyl group. The chemical shifts of the ring carbons would be significantly affected by the attached substituents, with the carbon atom bonded to iodine (C-4) appearing at a characteristically low field, while the carbon bonded to fluorine (C-6) would show a large C-F coupling constant.
| Spectrum | Signal | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| ¹H NMR | -NH₂ | 1.5 - 3.0 | Broad Singlet | Solvent dependent |
| -CH₂- | 3.5 - 4.5 | Singlet | Methylene protons | |
| Ar-H (H-3/H-5) | 7.0 - 8.5 | Singlet/Doublet | Two distinct signals expected for the two aromatic protons | |
| Predicted values are based on typical ranges for similar functional groups and substituted pyridines. | ||||
| ¹³C NMR | -CH₂- | 40 - 50 | - | Methylene carbon |
| Ar-C | 90 - 170 | - | Five distinct signals expected. C-I typically at lower field, C-F will show large ¹JCF coupling. | |
| Predicted values are based on typical ranges for substituted pyridine rings. |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound and for gaining structural insights through fragmentation analysis.
Molecular Formula Confirmation: The chemical formula of the compound is C₆H₆FIN₂. High-resolution mass spectrometry (HRMS) would be used to confirm this by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which should match the theoretical exact mass.
Molecular Weight: 268.03 g/mol
Exact Mass: 267.9587 g/mol
Fragmentation Analysis: In electron ionization (EI) or tandem mass spectrometry (MS/MS), the molecular ion is expected to undergo characteristic fragmentation. chemguide.co.uk The fragmentation pattern provides a fingerprint that helps to confirm the structure. libretexts.org
α-Cleavage: A primary fragmentation pathway for the aminomethyl group would be the cleavage of the C-C bond adjacent to the pyridine ring, leading to the loss of the •CH₂NH₂ radical and formation of a stable pyridinium (B92312) ion.
Loss of Iodine: Cleavage of the relatively weak C-I bond could result in a fragment corresponding to the loss of an iodine radical (•I).
Ring Fragmentation: The pyridine ring itself can undergo complex fragmentation, leading to smaller charged species.
| m/z (Predicted) | Ion/Fragment | Notes |
|---|---|---|
| 268 | [M]⁺ | Molecular ion peak |
| 269 | [M+H]⁺ | Protonated molecular ion (in ESI or APCI) |
| 238 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl group via α-cleavage |
| 141 | [M - I]⁺ | Loss of iodine atom |
| Fragmentation is complex and other fragments are possible. Predicted values are for the most likely initial fragmentation steps. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) Spectroscopy:
N-H Vibrations: The primary amine group will exhibit characteristic N-H stretching vibrations, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) mode is expected around 1600 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.
Pyridine Ring Vibrations: C=C and C=N stretching vibrations of the aromatic ring will produce a series of characteristic sharp bands in the 1400-1600 cm⁻¹ region.
C-F and C-I Vibrations: The C-F stretching vibration typically gives a strong absorption in the 1000-1300 cm⁻¹ region. The C-I stretching vibration occurs at lower frequencies, usually below 600 cm⁻¹, in the far-IR region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. aps.org Vibrations that involve a significant change in polarizability, such as the symmetric stretching of the pyridine ring and the C-I bond, are expected to be strong in the Raman spectrum. The symmetric N-H stretch may also be observed. Since water is a weak Raman scatterer, this technique can be advantageous for analyzing aqueous samples. chemicalbook.com
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H Stretch (amine) | 3300 - 3500 | Medium | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium-Strong | Weak |
| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 | Strong | Strong |
| C-F Stretch | 1000 - 1300 | Strong | Weak |
| C-I Stretch | < 600 | Medium | Strong |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the pyridine ring constitutes the primary chromophore.
π → π* Transitions: Like other aromatic systems, the pyridine ring is expected to exhibit strong absorptions corresponding to π → π* transitions. These typically occur in the UV region, often below 300 nm for simple pyridines. The presence of substituents will cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λ_max).
n → π* Transitions: The lone pair of electrons on the pyridine nitrogen and the amino group nitrogen can undergo weaker n → π* transitions. These transitions are lower in energy (occur at longer wavelengths) compared to π → π* transitions and are often observed as a shoulder on the main absorption band or as a separate band of low intensity. researchgate.net The specific λ_max values would be influenced by the combined electronic effects of the fluoro, iodo, and aminomethyl substituents.
| Transition Type | Predicted λmax Range (nm) | Notes |
|---|---|---|
| π → π | 200 - 280 | Strong intensity absorption due to the aromatic system. |
| n → π | 270 - 350 | Weak intensity absorption involving non-bonding electrons on N atoms. May be obscured by the stronger π → π* band. |
Theoretical and Computational Chemistry
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of "2-Aminomethyl-6-fluoro-4-iodopyridine" at the atomic level. These methods allow for the determination of the molecule's three-dimensional structure, the distribution of electrons, and its intrinsic reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting its optimized molecular geometry. These calculations reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's stable three-dimensional conformation. The energetically optimized structure is characterized by a non-planar arrangement, primarily due to the aminomethyl group, which exhibits dihedral angles with the pyridine (B92270) ring.
DFT is also pivotal in elucidating the chemical reactivity of the molecule through the analysis of global and local reactivity descriptors. researchgate.netnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For substituted pyridines, the introduction of electron-withdrawing groups like fluorine and iodine, and electron-donating groups like aminomethyl, significantly influences this gap.
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For "this compound," the MESP would likely show negative potential (red/yellow regions) around the nitrogen atom of the pyridine ring and the fluorine atom, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the aminomethyl group and, most notably, on the iodine atom, forming a "sigma-hole" that is characteristic of halogen bonding.
Table 1: Predicted Reactivity Descriptors for a Substituted Pyridine Analogue
| Descriptor | Calculated Value (a.u.) | Implication |
|---|---|---|
| EHOMO | -0.245 | Electron-donating ability |
| ELUMO | -0.089 | Electron-accepting ability |
| Energy Gap (ΔE) | 0.156 | Chemical Reactivity / Stability |
| Chemical Potential (μ) | -0.167 | Tendency to exchange electrons |
| Chemical Hardness (η) | 0.078 | Resistance to charge transfer |
| Electrophilicity Index (ω) | 0.180 | Propensity to accept electrons |
Note: The values presented are hypothetical for a molecule with similar functional groups and are for illustrative purposes.
Beyond DFT, other quantum mechanical methods provide valuable information. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller–Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. These "from first principles" calculations can provide highly accurate predictions of electronic properties, though they are computationally more demanding than DFT. For a molecule like "this compound," ab initio calculations can be used to refine the understanding of its electronic energy levels and electron correlation effects.
Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive alternative by incorporating empirical parameters into the calculations. ju.edu.jo These methods are particularly useful for larger molecular systems and for preliminary conformational searches. mdpi.com They are based on the Hartree-Fock formalism but make several approximations, such as the neglect of certain integrals, to speed up calculations. mdpi.com While less accurate than DFT or ab initio methods, they can provide good qualitative insights into electronic properties and are often used in initial screening studies before more rigorous computations are performed.
Computational Studies of Intermolecular Interactions
The functionality of "this compound" is largely dictated by its ability to form non-covalent interactions with other molecules. Computational studies are essential for quantifying these interactions.
A prominent feature of "this compound" is the presence of an iodine atom on the pyridine ring, which enables it to act as a potent halogen bond (XB) donor. The iodine atom possesses an electrophilic region, known as a σ-hole, opposite the C–I covalent bond. This region can interact favorably with nucleophilic sites on other molecules.
High-level computational methods, such as CCSD(T), are employed to accurately calculate the interaction energies of halogen bonds. Studies on similar iodinated aromatic compounds complexed with Lewis bases like pyridine show that halogen bond interaction energies typically range from -3 to -5 kcal/mol. nih.gov For complexes involving iodopyridinium cations, these interactions can be even stronger. The strength of the halogen bond is influenced by the substituents on the pyridine ring; electron-withdrawing groups tend to enhance the σ-hole and thus the bond strength. Theoretical calculations on halopyridine complexes have shown that the strength of halogen bonding interactions follows the trend I > Br > Cl > F. ju.edu.jo
Table 2: Calculated Halogen Bond Interaction Energies in Related Systems
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) | Method |
|---|---|---|---|
| Iodobenzene | Pyridine | -3.85 | CCSD(T) |
| 4-Nitroiodobenzene | Pyridine | -4.42 | CCSD(T) |
| 2-Iodopyridine | ICl | - (Stronger than 3-Iodopyridine complex) | DFT |
| CF3I | Benzene (π-system) | ~ -4.0 | DFT |
Data compiled from analogous systems reported in the literature. ju.edu.jonih.govresearchgate.net
The aminomethyl and fluoro substituents, along with the pyridine nitrogen, make "this compound" capable of participating in various hydrogen bonds (HBs). The aminomethyl group can act as a hydrogen bond donor through its N-H bonds, while the pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors.
Table 3: Potential Hydrogen Bonding Interactions for this compound
| Donor | Acceptor | Type of Hydrogen Bond | Estimated Strength |
|---|---|---|---|
| -NH2 | Pyridine-N (intermolecular) | N-H···N | Moderate |
| -NH2 | -F (intermolecular) | N-H···F | Weak to Moderate |
| Pyridine C-H | -F (intramolecular/intermolecular) | C-H···F | Weak |
| -CH2- | Pyridine-N (intermolecular) | C-H···N | Weak |
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of "this compound" over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility.
A key aspect of the conformational analysis for this molecule is the rotation around the C-C and C-N bonds of the aminomethyl substituent. This rotation determines the spatial orientation of the amino group relative to the pyridine ring. To systematically explore this, a relaxed Potential Energy Surface (PES) scan can be performed. joaquinbarroso.com This involves rotating a specific dihedral angle in discrete steps and performing a geometry optimization at each step. uni-muenchen.de The resulting energy profile reveals the most stable conformers (energy minima) and the energy barriers between them (transition states).
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling plays a pivotal role in modern chemistry, offering profound insights into the intricate mechanisms of chemical reactions. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), researchers can map out the potential energy surfaces of reactions, identify transition states, and calculate key thermodynamic and kinetic parameters. This allows for a detailed understanding of reaction pathways, the influence of substituents on reactivity, and the prediction of reaction outcomes.
In the context of substituted pyridines, computational studies have been instrumental in elucidating the mechanisms of various transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. These theoretical investigations provide a molecular-level picture that complements experimental findings.
As of the latest literature surveys, specific computational studies detailing the reaction mechanisms of This compound are not publicly available. While extensive theoretical research has been conducted on the fundamental principles of reactions pertinent to this class of compounds—such as the Suzuki-Miyaura coupling and nucleophilic substitutions on pyridine rings rsc.orgnih.govnih.gov—dedicated computational analyses focusing on the unique electronic and steric profile of this compound have not been reported.
The presence of three distinct substituents—an aminomethyl group, a fluorine atom, and an iodine atom—at specific positions on the pyridine ring suggests that its reactivity will be a nuanced interplay of their individual electronic and steric effects. Computational modeling would be an invaluable tool to dissect these influences. For instance, DFT calculations could predict the activation barriers for the oxidative addition of a palladium catalyst to the C-I bond, which is a critical step in Suzuki-Miyaura cross-coupling reactions. rsc.orgnih.gov Such studies could also model the transition states of nucleophilic substitution reactions, clarifying the regioselectivity and reaction rates. nih.gov
Given the absence of specific published data for this compound, the following table outlines the types of data that would be generated from a typical computational study on a hypothetical reaction, such as a Suzuki-Miyaura cross-coupling. This serves to illustrate the power of computational chemistry in this field, rather than to report existing findings for this specific compound.
Hypothetical Computational Data for a Suzuki-Miyaura Reaction
| Reaction Step | Computational Method | Calculated Parameter | Hypothetical Value (kcal/mol) |
|---|---|---|---|
| Oxidative Addition | DFT (B3LYP/6-31G*) | Activation Energy (ΔG‡) | +15.2 |
| Transmetalation | DFT (B3LYP/6-31G*) | Activation Energy (ΔG‡) | +12.8 |
| Reductive Elimination | DFT (B3LYP/6-31G*) | Activation Energy (ΔG‡) | +8.5 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Future computational research focusing specifically on this compound would be highly beneficial for a deeper understanding of its chemical behavior and for the rational design of synthetic routes involving this compound. Such studies would provide precise, quantitative data that would be invaluable to synthetic chemists working with this and related molecules.
Applications in Advanced Organic Synthesis and Chemical Biology Scaffolds
Utilization as Versatile Building Blocks for Complex Organic Molecules
2-Aminomethyl-6-fluoro-4-iodopyridine is a trifunctional building block, offering chemists orthogonal handles for sequential chemical modifications. This versatility is crucial for the efficient construction of complex molecular targets. The reactivity of each functional group can be selectively addressed, enabling a modular approach to synthesis.
The Iodo Group: The iodine atom at the 4-position is an excellent leaving group and a key site for carbon-carbon and carbon-heteroatom bond formation. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions. For instance, similar iodopyridines are used in Suzuki couplings to introduce new aryl or heteroaryl substituents. ossila.com This functionality is also amenable to Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of alkynyl, alkenyl, and amino moieties, respectively.
The Aminomethyl Group: The primary amine of the aminomethyl group is a versatile nucleophile. It can be readily acylated to form amides, alkylated to generate secondary or tertiary amines, or used in reductive amination reactions with aldehydes and ketones to build more complex side chains.
The Fluoro Group: The fluorine atom at the 6-position significantly influences the electronic properties of the pyridine (B92270) ring. Its electron-withdrawing nature can affect the reactivity of the other positions and can enhance the metabolic stability and binding affinity of resulting drug candidates.
The combination of these three groups in a single molecule allows for a high degree of synthetic flexibility, making it a valuable starting material for generating libraries of diverse compounds for drug discovery. lifechemicals.com
Design and Synthesis of Functionalized Pyridine Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. springernature.com Heterocyclic scaffolds are widely used in the design of peptidomimetics to constrain the conformation of appended functional groups, thereby mimicking the secondary structures of peptides like β-turns. nih.gov
The this compound core can serve as a rigid scaffold for creating novel dipeptide mimetics. nih.govh1.co The aminomethyl group can represent the N-terminus of a dipeptide unit, while the 4-position can be functionalized (e.g., via Suzuki coupling) to introduce a group that mimics an amino acid side chain. This approach allows for the precise spatial arrangement of pharmacophoric elements, which is critical for effective interaction with biological targets. nih.gov
Fused heterocyclic systems are prevalent in pharmacologically active molecules. The orthogonal reactivity of this compound makes it an excellent starting point for the synthesis of such structures. ias.ac.innih.gov A common strategy involves a two-step process: first, a cross-coupling reaction at the 4-position to install a side chain containing an electrophilic center, followed by an intramolecular cyclization involving the nucleophilic aminomethyl group. This "build-and-cyclize" strategy can lead to the formation of various fused pyridopyrimidine, pyridopyrazine, or other nitrogen-containing bicyclic systems. For example, the synthesis of the antibiotic Eudistomin T involves a Suzuki coupling on a 3-fluoro-4-iodopyridine (B28142) core, followed by a cyclization step to complete the fused ring system. ossila.com
Many alkaloids feature a pyridine or a reduced pyridine (piperidine) ring as a core structural element. researchgate.net Iodopyridines are valuable intermediates in the synthesis of complex pyridine-containing natural products. chempanda.com For example, 3-fluoro-4-iodopyridine is a key building block for the synthesis of β-carboline alkaloids, which are known for their diverse biological activities, including anti-cancer and neuroprotective effects. ossila.com By analogy, this compound can serve as a precursor to novel, functionalized β-carboline analogues or other complex alkaloid scaffolds, where the aminomethyl and fluoro groups can introduce new properties or provide handles for further derivatization.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). radiopaedia.orgnih.gov The development of novel PET radiotracers is crucial for diagnosing and understanding various diseases at the molecular level. researchgate.net
Fluoropyridine moieties are highly valuable in the design of PET tracers. nih.gov The synthesis often involves a precursor molecule where a leaving group (like iodine, nitro, or trimethylammonium) is displaced by nucleophilic [¹⁸F]fluoride in the final step of the synthesis. chempep.com this compound is a potential precursor for such radiotracers. While the existing fluorine is non-radioactive, the iodine at the 4-position could be replaced with a different leaving group suitable for radiofluorination, or the molecule could be otherwise elaborated into a final PET tracer candidate where the fluorine at the 6-position is introduced as ¹⁸F via nucleophilic heteroaromatic substitution on a suitable precursor. nih.gov
Coordination Chemistry and Ligand Design
Aminopyridine derivatives are well-established ligands in coordination chemistry, capable of binding to a wide range of metal ions to form stable complexes. nih.govmdpi.com this compound can function as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the nitrogen atom of the aminomethyl group. This chelation forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry.
The coordination properties can be tuned by the substituents on the pyridine ring. The electron-withdrawing fluorine atom at the 6-position reduces the basicity of the pyridine nitrogen, which can influence the strength of the metal-ligand bond and the resulting electronic and redox properties of the metal complex. sciencenet.cn The iodo-substituent at the 4-position offers a site for post-coordination modification, allowing for the synthesis of more complex, multifunctional metallo-supramolecular structures. Such complexes have applications in catalysis, materials science, and as potential therapeutic agents. acs.orgacs.org
Catalytic Applications of Metal-Ligand Complexes derived from Pyridine Scaffolds
Metal complexes derived from pyridine-based ligands are extensively used as catalysts in a multitude of organic transformations. researchgate.netresearchgate.net The pyridine scaffold can stabilize the metal center, and its electronic and steric properties can be fine-tuned to optimize catalytic activity and selectivity. nih.govunimi.it
Pyridine-based metal complexes are prominent in homogeneous catalysis , where the catalyst is in the same phase as the reactants. researchgate.net They are effective in a variety of reactions, including cross-coupling reactions (e.g., Suzuki-Miyaura), carbonylations, and oxidations. acs.orgunimi.it For instance, palladium(II) complexes with substituted pyridine ligands have demonstrated high efficiency as precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. acs.org Similarly, cobalt complexes featuring pyridine-amine ligands have been shown to homogeneously catalyze the electrochemical oxidation of water. rsc.org The aminopyridine scaffold, in particular, has been utilized in iron(II) complexes for atom transfer radical polymerization (ATRP). nsf.gov
In heterogeneous catalysis , the catalyst is in a different phase from the reactants, which facilitates its recovery and reuse. While less common for simple pyridine complexes, supported catalysts are a key area of development. For example, an iridium complex anchored to a solid support like sulfated zirconium oxide has been developed as a heterogeneous catalyst for the hydroboration of pyridines. acs.org This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
The development of chiral ligands is fundamental to asymmetric catalysis, which aims to produce specific enantiomers of a chiral molecule. scu.edu.cnresearchgate.net Aminopyridine scaffolds are excellent platforms for designing chiral ligands. nih.govnih.gov By introducing chiral centers into the ligand structure, for example, by deriving it from a natural product like camphor, it is possible to create a chiral environment around the metal center. nih.gov When this chiral metal complex catalyzes a reaction, it can preferentially generate one enantiomer of the product over the other.
A notable example is the use of a C(1)-symmetric chiral aminopyridine ligand in a copper(II)-catalyzed asymmetric Henry reaction, which achieved excellent enantioselectivities (up to 98% ee). nih.gov The modular synthesis of such ligands allows for systematic tuning of their steric and electronic properties to optimize performance for specific reactions. rsc.org This strategy has been applied to a range of mechanistically diverse transition-metal-catalyzed reactions, including nickel-catalyzed reductive additions and iridium-catalyzed C-H borylation. nih.gov
In recent years, the concept of "directing groups" has revolutionized organic synthesis, particularly in the context of C–H bond functionalization. researchgate.net A directing group is a functional group within a substrate that coordinates to a metal catalyst, bringing the catalytic center into close proximity to a specific C–H bond and enabling its selective reaction. nih.gov The pyridine moiety is an exceptionally effective directing group. rsc.org
The nitrogen atom of the pyridine ring can coordinate to a palladium, rhodium, or ruthenium center, directing the functionalization of an ortho-C–H bond on an attached aromatic ring. rsc.orgacs.org For example, N-aryl-2-aminopyridines utilize the pyridyl nitrogen to direct the C–H functionalization of the N-aryl group. rsc.org This strategy provides a powerful and atom-economical method for constructing complex N-heterocycles. rsc.org The efficiency of these directing groups can be tuned by altering the substituents on the pyridine ring. nih.gov This directing group approach has been successfully employed in a wide array of transformations, including arylations, alkylations, and the synthesis of heterocycles. nih.govnih.gov
Table 2: Catalytic Applications of Pyridine Scaffolds
This table summarizes various catalytic systems where pyridine-based ligands play a crucial role.
| Catalyst System | Ligand Type | Reaction Type | Role of Pyridine Scaffold |
|---|---|---|---|
| Pd(II) Complexes | Substituted Pyridines | Suzuki–Miyaura, Heck | Ligand to stabilize precatalyst |
| Cu(II) Complex | Chiral Aminopyridine | Asymmetric Henry Reaction | Chiral Ligand |
| Rh(III) / Ru(II) | N-Aryl-2-aminopyridine | C-H Functionalization | Directing Group |
| Ir Complex on SZO | Pyridine | Hydroboration | Ligand for Heterogeneous Catalyst |
Supramolecular Chemistry and Molecular Recognition
Principles of Supramolecular Assembly Involving Halogenated Aminopyridines
The self-assembly of halogenated aminopyridines into ordered supramolecular structures is governed by a variety of specific and directional non-covalent interactions. nih.govresearchgate.net The presence of halogen atoms (fluorine, iodine), a pyridine (B92270) ring, and an amino group provides multiple sites for these interactions, which dictate the final architecture and properties of the assembly. rsc.orgmdpi.com
Key non-covalent interactions include:
Halogen Bonding: This interaction occurs between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.orgrsc.org The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F). mdpi.com In 2-aminomethyl-6-fluoro-4-iodopyridine, the iodine atom is a potent halogen bond donor, capable of forming strong and directional interactions with Lewis bases such as the nitrogen atom of another pyridine ring. acs.orgnih.gov This directionality is a key tool in crystal engineering for the rational design of solid-state structures. mdpi.comacs.org
Hydrogen Bonding: The 2-aminopyridine (B139424) moiety is a well-known motif for forming robust, self-complementary hydrogen bonds. rsc.org The aminomethyl group in the target molecule provides N-H donors, while the pyridine nitrogen acts as a hydrogen bond acceptor. These groups can form various hydrogen-bonding patterns, such as centrosymmetric dimers or extended chains, which are fundamental in directing the self-assembly process. rsc.orgresearchgate.net
Other Interactions: Van der Waals forces and dipole-dipole interactions also play a role in the packing of molecules in the solid state. mdpi.commdpi.com The fluorine atom, while a poor halogen bond donor, influences the molecule's electronic properties and can participate in weaker C-H···F hydrogen bonds.
The interplay and competition between these different non-covalent forces determine the final supramolecular architecture. mdpi.com For instance, the strong halogen bonds formed by the iodine atom can coexist with the hydrogen-bonding networks established by the aminomethyl and pyridine groups, leading to the formation of complex and highly organized multi-dimensional structures. nih.govmdpi.com
| Interaction Type | Donor Group (on this compound) | Acceptor Group (on adjacent molecules) | Relative Strength |
| Halogen Bonding | C-I (Iodine) | Pyridine-N, Anions (e.g., Cl⁻, Br⁻) | Strong, Directional |
| Hydrogen Bonding | -NH₂ (Amino) | Pyridine-N, -NH₂, Anions (e.g., O- from carboxylates) | Strong, Directional |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Moderate |
| Dipole-Dipole | C-F, C-I, C-N | C-F, C-I, C-N | Weak |
Molecular Recognition Phenomena
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. fortunejournals.comresearchgate.net The distinct functional groups of this compound make it an interesting candidate for molecular recognition studies, particularly in host-guest chemistry and selective ion binding.
In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. fortunejournals.comrsc.org While specific studies on this compound as a host are not detailed in the provided results, its structural features suggest potential applications. The pyridine ring, combined with the aminomethyl group, can form a binding pocket suitable for recognizing and complexing with guest molecules, such as dicarboxylic acids, through multiple hydrogen bonds. researchgate.netrsc.org The formation of stable host-guest complexes is governed by the principle of complementarity, where the size, shape, and electronic properties of the host's binding site match those of the guest. fortunejournals.com
For example, studies on similar pyridine-containing hosts have demonstrated their ability to selectively bind methylated pyridine derivatives, with selectivity driven by the linearity of hydrogen bonds and the packing efficiency of the resulting complex. rsc.org
The electronic properties of this compound allow for the selective binding of both anions and cations.
Anion Binding: The iodine atom is a powerful halogen bond donor, a property extensively used in anion recognition. acs.orgrsc.org The positive σ-hole on the iodine can form a strong, directional halogen bond with anions, leading to their selective binding. nih.gov Theoretical and experimental studies have shown that halogen bonds can be the primary interaction in anion-receptor complexes, often outcompeting hydrogen bonds in certain environments. acs.org The aminomethyl group can also contribute to anion binding through N-H···anion hydrogen bonds.
Cation Binding: The nitrogen atom of the pyridine ring is a Lewis basic site that can coordinate to metal cations. This interaction is a cornerstone of coordination-driven self-assembly. nih.gov Furthermore, protonation of the pyridine nitrogen creates a pyridinium (B92312) cation, which can then interact with anions. nih.gov Theoretical studies have also explored complexes stabilized by halogen bonds between two cations or two anions, indicating the broad potential of these interactions in ion recognition. rsc.org
Self-Assembly Strategies for Ordered Architectures
Self-assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. fortunejournals.comresearchgate.net The functional groups on this compound enable several self-assembly strategies to form ordered architectures like chains, layers, or discrete polygonal structures. nih.govnih.gov
Coordination-Driven Self-Assembly: By treating the pyridine nitrogen as a ligand, reaction with metal ions (e.g., Palladium(II), Platinum(II)) can lead to the formation of discrete, well-defined metallosupramolecular structures such as squares, rhomboids, or hexagons. nih.govnih.govacs.org The final geometry of the assembly is directed by the coordination geometry of the metal and the angles of the organic ligand.
Halogen-Bond-Driven Self-Assembly: The C-I···N (pyridine) halogen bond is a robust and highly directional interaction used to construct a variety of supramolecular architectures, including 1-D chains and even complex double helices from achiral precursors. nih.govnih.govnih.gov The combination of halogen and hydrogen bonding can lead to the formation of extended 1-D and 2-D networks with predictable connectivity. nih.gov
Hydrogen-Bond-Driven Self-Assembly: The aminopyridine functionality can form self-complementary hydrogen bonds, leading to the assembly of molecules into tapes, chains, or more complex 2D and 3D networks. rsc.org The specific pattern, or "supramolecular synthon," formed by these hydrogen bonds dictates the dimensionality of the resulting architecture. researchgate.net
| Self-Assembly Strategy | Key Interaction | Resulting Architectures |
| Coordination-Driven | Metal-Ligand (Pyridine-N) | Discrete polygons (squares, hexagons), cages |
| Halogen-Bond-Driven | Halogen Bond (C-I···N) | 1D chains, 2D networks, helices |
| Hydrogen-Bond-Driven | Hydrogen Bond (N-H···N) | 1D tapes, 2D sheets, 3D networks |
Development of Functional Supramolecular Systems and Materials
The ability to control the assembly of molecules like this compound opens pathways to creating functional materials with novel properties. researchgate.net The dynamic and reversible nature of non-covalent bonds is key to designing materials that can respond to external stimuli. mdpi.comchemrxiv.org
Crystal Engineering: By understanding the hierarchy of intermolecular interactions (e.g., halogen bonds, hydrogen bonds), it is possible to design molecular solids with desired crystal packing and properties. mdpi.comnih.gov The strong halogen bonding capability of the iodine atom makes this compound a valuable component for engineering crystalline materials for applications in optics or electronics. mdpi.com
Stimuli-Responsive Materials: Supramolecular assemblies held together by non-covalent bonds can often be disassembled or rearranged by external stimuli such as temperature, light, or the introduction of a chemical guest. researchgate.net For instance, host-guest systems can be designed to release a guest molecule in response to a specific trigger. researchgate.netchemrxiv.org
Supramolecular Gels: Halogen bonding has been shown to trigger the formation of supramolecular gels, where fibrous networks formed by self-assembly entrap solvent molecules. mdpi.com The multiple interaction sites on this compound could potentially promote the formation of such self-assembled fibrillar networks.
Functional Surfaces: Self-assembly can be used to modify surfaces, creating organized monolayers with specific functionalities. The halogen and amino groups could serve as anchor points for surface functionalization or for subsequent molecular recognition events on the surface.
The development of functional materials from these building blocks relies on a deep understanding of the underlying non-covalent interactions and the ability to manipulate them to achieve a desired structure and function. researchgate.netchemrxiv.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Aminomethyl-6-fluoro-4-iodopyridine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. For example, iodination of a pre-functionalized pyridine core using iodine monochloride (ICl) in acetic acid at 60–80°C can introduce the iodine moiety. Fluorination may involve halogen exchange with KF in polar aprotic solvents under microwave irradiation. Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF vs. DMSO), and temperature to maximize yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical. Reference patent-based synthetic protocols for analogous pyridine derivatives .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR (in DMSO-d6 or CDCl3) identify substituent positions; F NMR confirms fluorine integration.
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry validates purity and molecular weight.
- XRD : Single-crystal X-ray diffraction (if crystallizable) resolves stereochemistry. Cross-validate data with computational simulations (e.g., DFT for NMR chemical shift prediction) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact; store in amber glass vials under inert atmosphere (N2 or Ar) at –20°C. Waste disposal requires segregation into halogenated organic containers and incineration via licensed facilities. Monitor for iodide release during degradation using ion chromatography .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the substituent effects on the reactivity of this compound?
- Methodology : Apply the PICO framework (Population: pyridine derivatives; Intervention: substituent variation; Comparison: reactivity trends; Outcome: kinetic/thermodynamic parameters). Systematically replace -F, -I, or -CH2NH2 groups with electron-withdrawing/donating groups and assess reactivity via kinetic studies (e.g., SNAr rates) or computational modeling (Hammett constants). Use controlled experiments with UV-Vis or F NMR to track intermediate formation .
Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodology :
- Error Analysis : Quantify instrument precision (e.g., NMR field homogeneity) and sample preparation errors (e.g., solvent polarity effects).
- Validation : Repeat experiments under standardized conditions. Compare with isotopic labeling (e.g., N for amine group tracking) or alternative techniques (IR for functional groups).
- Computational Refinement : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental data .
Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) at 37°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation via HPLC.
- Thermal Stability : Use TGA/DSC to determine decomposition thresholds. Store aliquots at –80°C, 4°C, and 25°C; monitor via LC-MS for byproduct formation.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation pathways .
Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s interaction with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to putative targets (e.g., kinase enzymes). Validate with experimental IC50 values.
- Solvent Effects : Run molecular dynamics (MD) simulations in explicit water to assess conformational stability.
- QM/MM : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to refine binding energy calculations .
Q. What in vitro assays are appropriate for preliminary evaluation of the compound’s biological activity?
- Methodology : Prioritize target-specific assays:
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentration variation.
- Cytotoxicity : MTT/WST-1 assays on cell lines (e.g., HEK293, HepG2) to determine IC50. Include positive controls (e.g., cisplatin) and validate with flow cytometry for apoptosis/necrosis.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
Q. How can mechanistic studies (e.g., isotopic labeling) elucidate reaction pathways involving this compound?
- Methodology :
- Isotopic Tracers : Synthesize C-labeled -CH2NH2 groups to track aminomethyl group transfer in coupling reactions.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of H vs. H-labeled derivatives to identify rate-determining steps.
- Radical Trapping : Use TEMPO or BHT to probe radical intermediates in halogenation/amination steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
